molecular formula C16H13ClN2O5 B4243676 methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate CAS No. 884986-70-3

methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate

Cat. No.: B4243676
CAS No.: 884986-70-3
M. Wt: 348.74 g/mol
InChI Key: LKYYDNVQCWPUFX-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate is an organic compound with the molecular formula C15H12ClNO5. This compound is characterized by the presence of a methyl ester group, a nitro group, and a chloro-substituted benzoyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate typically involves the following steps:

    Nitration: The starting material, 2-chloro-4-nitrobenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acylation: The nitrated product is then subjected to Friedel-Crafts acylation using aluminum chloride as a catalyst to introduce the benzoyl group.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoic acid.

Scientific Research Applications

Methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and benzoyl groups contribute to the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
  • Methyl 4-chloro-2-nitrobenzoate
  • Methyl 3-methyl-2-[(4-nitrobenzyl)oxy]benzoate

Uniqueness

Methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group, chloro-substituted benzoyl group, and methyl ester group makes it a versatile compound for various research applications.

Properties

IUPAC Name

methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-9-3-4-10(16(21)24-2)7-14(9)18-15(20)12-6-5-11(19(22)23)8-13(12)17/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYYDNVQCWPUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193549
Record name Methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884986-70-3
Record name Methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884986-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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